molecular formula C10H10O5 B8058707 4-Methoxy-3-(methoxycarbonyl)benzoic acid CAS No. 28045-71-8

4-Methoxy-3-(methoxycarbonyl)benzoic acid

Cat. No.: B8058707
CAS No.: 28045-71-8
M. Wt: 210.18 g/mol
InChI Key: JIWBFQWPLSWTBT-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxycarbonyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxybenzoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol in the presence of a base (e.g., pyridine) to form the methoxycarbonyl group.

Industrial Production Methods:

  • Batch vs. Continuous Processes: In industrial settings, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Conditions: Catalysts such as palladium on carbon (Pd/C) may be used to improve reaction efficiency, and the reactions are typically conducted under an inert atmosphere to prevent oxidation.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions at the methoxy group can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as halides can substitute the methoxy group under acidic conditions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to 4-methoxy-3-(methoxycarbonyl)benzoic anhydride.

  • Reduction Products: Reduction can yield 4-methoxy-3-(methoxycarbonyl)benzyl alcohol.

  • Substitution Products: Substitution can produce halogenated derivatives such as 4-methoxy-3-(methoxycarbonyl)benzyl chloride.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Methoxy-4-(methoxycarbonyl)benzoic acid: Similar structure but with the positions of the methoxy and methoxycarbonyl groups reversed.

  • 4-Methoxybenzoic acid: Lacks the methoxycarbonyl group.

  • 3-(Methoxycarbonyl)benzoic acid: Lacks the methoxy group.

Uniqueness: The unique combination of the methoxy and methoxycarbonyl groups on the benzene ring gives 4-Methoxy-3-(methoxycarbonyl)benzoic acid distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

4-methoxy-3-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBFQWPLSWTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxy-1,3-benzenedicarboxylic acid 3-monomethyl ester (formula 7) was prepared by adding at 20° C. under stirring 12 ml of concentrated sulphuric acid, d 1.84, to a suspension of 50 g of 4-methoxyisophthalic acid in 400 ml of methanol; stirring was then continued for 1 hour and then the mixture was poured into ice-water (400 ml). The precipitate was collected and stirred with a saturated solution of sodium hydrogen carbonate; the insoluble residue (15 g) was constituted by 4-methoxy-1,3-benzenedicarboxylic acid dimethyl ester. The filtered solution was adjusted to pH 4.8 by adding 6N hydrochloric acid, thus precipitating the desired monoester, which was collected and washed with water, yielding 28.1 g (52.5%) of white solid. By further acidification of the mother liquor unreacted 4-methoxy-1,3-benzenedicarboxylic acid (9 g) was precipitated and collected. In this way a total recovery of 44.2% was obtained by summing together the recovery of the acid and the dimethyl ester, thus allowing a useful yield of 96.7%.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

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